Gliocladride

Description

Identification of Gliocladride-Producing Fungal Species

This compound is a piperazine-2,5-dione, a class of natural products, that was first isolated from the marine fungus Gliocladium sp. nih.gov. This discovery highlighted marine-derived fungi as a promising source of novel cytotoxic metabolites with potential applications ingentaconnect.com. Further investigations into the chemical constituents of Gliocladium sp. led to the isolation of additional new piperazine-2,5-dione derivatives, named this compound A and B, along with deoxymycelianamide nih.gov. While initially identified from a Gliocladium species, it is worth noting that the related compound, gliotoxin (B1671588), is produced by several species of fungi, including human pathogens like Aspergillus fumigatus and species of Trichoderma and Penicillium wikipedia.org.

The genus Gliocladium is classified within the kingdom Fungi, phylum Ascomycota, class Sordariomycetes, order Hypocreales, and family Hypocreaceae wikipedia.org. It is an asexual fungal genus, and its species are mitosporic, filamentous fungi that rarely produce a sexual state wikipedia.org.

Phylogenetic analyses based on nuclear large subunit ribosomal DNA (28S rDNA) sequences have revealed that the genus Gliocladium is polyphyletic, meaning it does not consist of a single common ancestor ascofrance.comcapes.gov.br. These studies have shown that species with anamorphs classified in Gliocladium fall into two principal monophyletic groups within the Hypocreales ascofrance.comcapes.gov.br.

One major clade includes Gliocladium penicillioides, the type species of the genus, which is the anamorph of Sphaerostilbella aureonitens. This group also contains Trichoderma virens (formerly Gliocladium virens), placing it within the clade that includes Hypocrea and Trichoderma ascofrance.comcapes.gov.br. A second distinct clade is centered around Nectria ochroleuca, whose anamorph is Gliocladium roseum ascofrance.comcapes.gov.br. These findings indicate that G. penicillioides, G. roseum, and T. virens are generically distinct ascofrance.comcapes.gov.br. The polyphyletic nature of Gliocladium is further supported by the diverse teleomorph genera with which Gliocladium anamorphs are linked ascofrance.com.

The Gliocladium sp. strain from which this compound was first isolated was found in sea mud collected in Rushan, Shandong province, China ingentaconnect.comingentaconnect.com. Marine microorganisms, including fungi, are recognized as a significant source of novel bioactive compounds, including potential antitumor agents ingentaconnect.com. Fungi inhabit nearly every habitat on Earth, including marine environments, where they live on organic matter or in association with other organisms frontiersin.org.

Marine-derived fungi, in particular, represent a promising area for the discovery of new cytotoxic metabolites ingentaconnect.com. The ecological relevance of these fungi lies in their ability to produce a diverse array of secondary metabolites as part of their survival strategies in unique and often competitive environments. These compounds can have various biological activities, which are of interest for pharmaceutical and biotechnological applications.

Fermentation and Cultivation Methodologies

The production of this compound and its analogs from Gliocladium sp. involves specific fermentation and cultivation techniques. The process begins with the cultivation of the fungal strain on a suitable medium to encourage growth and metabolite production.

The successful laboratory cultivation of the this compound-producing Gliocladium sp. has been documented. The strain was cultured on a seed medium at 24°C on a rotary shaker for 9 days ingentaconnect.comingentaconnect.com. The composition of the culture medium is crucial for optimal growth and production of the desired compounds. A detailed composition of the medium used for the cultivation of the Gliocladium sp. that produces this compound is provided in the table below.

Table 1: Culture Medium for Gliocladium sp.

| Component | Concentration |

|---|---|

| Potato Decoction | 200 ml |

| Sea Mud Extract | 20 ml |

| Peptone | 2 g |

| Dextrose | 15 g |

| NaCl | 12 g |

| MgCl₂·6H₂O | 1.1 g |

| KCl | 0.1 g |

| Distilled Water | 1000 ml |

Source: ingentaconnect.comingentaconnect.com

Optimizing culture conditions such as temperature, pH, aeration, and nutrient composition is a critical step in maximizing the yield of bioactive metabolites like this compound researchgate.netnih.govfrontiersin.org. For instance, a pilot-scale production method for Gliocladium roseum chlamydospores utilized a liquid medium containing cane sugar, bean cake powder, potassium dihydrogen phosphate, and magnesium sulfate, with controlled pH, temperature, and stirring speed google.com. While this method was for a different species and product, it illustrates the importance of defined culture parameters.

Transitioning from laboratory-scale to pilot-scale and eventually to industrial-scale production presents significant challenges researchgate.net. The primary goal of scaling up is to achieve high biomass production cost-effectively, often through liquid or solid-state fermentation mdpi.com.

For filamentous fungi like Gliocladium, both liquid and solid-state fermentation can be considered. Liquid fermentation in stirred tank bioreactors is common, but requires careful management of aeration and agitation to ensure proper cell development and prevent shear stress researchgate.netmdpi.com. The process typically involves optimizing the medium composition at a small laboratory scale before moving to larger bioreactors mdpi.com.

A successful scale-up strategy maintains the performance of the bioprocess by considering the geometric similarity of bioreactors and the specific requirements of the microorganism for aeration and agitation researchgate.net. For example, in the production of illicolin by Gliocladium roseum, a defined medium was developed, and a nutrient-feeding strategy was employed during scale-up to an 800-liter fermentor, resulting in a significant increase in product yield researchgate.net.

Isolation and Purification Techniques for this compound and Analogs

Following fermentation, the target compounds must be isolated and purified from the culture broth and mycelial mass. The process for isolating this compound and its analogs involves several steps.

First, the fermentation broth is separated from the mycelial mass, often by centrifugation ingentaconnect.com. The mycelial mass is then exhaustively extracted with a solvent such as acetone (B3395972) to obtain a crude extract ingentaconnect.com. This crude extract contains a mixture of compounds from which the desired metabolites must be separated.

The crude extract is then subjected to chromatographic techniques for purification. A common method is column chromatography using silica (B1680970) gel with a gradient elution of solvents, such as petroleum ether and acetone ingentaconnect.com. This separates the extract into a series of fractions based on the polarity of the compounds.

Further purification of the fractions containing the target compounds is often necessary. This can be achieved through techniques such as High-Performance Liquid Chromatography (HPLC) nih.gov. The structure of the purified compounds is then established using spectral data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) nih.govingentaconnect.com. The absolute configuration of the molecules can be determined by methods such as chiral HPLC analysis of the hydrolyzed compound nih.govingentaconnect.com.

The table below lists the compounds mentioned in this article.

Table 2: List of Compounds

| Compound Name |

|---|

| Deoxymycelianamide |

| This compound |

| This compound A |

| This compound B |

| Gliotoxin |

Structure

3D Structure

Properties

Molecular Formula |

C22H30N2O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

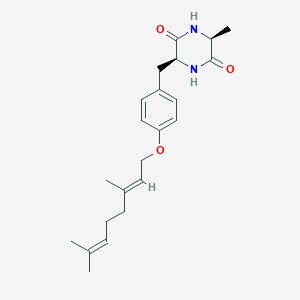

IUPAC Name |

(3S,6S)-3-[[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]phenyl]methyl]-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C22H30N2O3/c1-15(2)6-5-7-16(3)12-13-27-19-10-8-18(9-11-19)14-20-22(26)23-17(4)21(25)24-20/h6,8-12,17,20H,5,7,13-14H2,1-4H3,(H,23,26)(H,24,25)/b16-12+/t17-,20-/m0/s1 |

InChI Key |

WNQHFIWBXDAPMW-YSDUMNIHSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC=C(C)CCC=C(C)C |

Synonyms |

gliocladride |

Origin of Product |

United States |

Origin, Isolation, and Cultivation of Gliocladride Producing Organisms

Isolation and Purification Techniques for Gliocladride and Analogs

Extraction Protocols from Fungal Mycelia and Culture Broth

The isolation process begins with the separation of the fungal mycelia (the vegetative part of the fungus consisting of a mass of branching, thread-like hyphae) from the liquid culture broth. This is a standard primary step in natural product isolation from fungal fermentations. plantpathologyquarantine.orggoogle.com Studies on this compound and its analogues, such as this compound A and B, have specified that these compounds were isolated from the mycelial mass of the Gliocladium sp. culture. ingentaconnect.com

For the Fungal Mycelia:

The fungal culture is typically filtered to separate the mycelia from the liquid broth. plantpathologyquarantine.org

The collected mycelial mass is then subjected to an extraction process using organic solvents. This involves macerating or homogenizing the cells to ensure the solvent can penetrate the tissue and dissolve the target compounds.

An organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297), is used to extract the secondary metabolites. mdpi.com The mixture is shaken or sonicated and then centrifuged to separate the solid cellular debris from the solvent containing the dissolved compounds.

This extraction step is often repeated multiple times to maximize the yield of the crude extract. mdpi.com The resulting organic solvent fractions are then combined and concentrated under reduced pressure to yield a crude mycelial extract. psu.ac.th

For the Culture Broth:

The culture broth, also known as the filtrate, can also be processed to isolate any extracellular metabolites.

A liquid-liquid extraction is commonly performed, where an immiscible organic solvent like chloroform or ethyl acetate is mixed vigorously with the broth. mdpi.com

The mixture is allowed to separate into two layers: an aqueous layer (the broth) and an organic layer containing the target compounds.

The organic layer is collected, and the process is repeated to enhance recovery. mdpi.com The combined organic extracts are then dried and concentrated to yield a crude broth extract.

Chromatographic Separation Methodologies (e.g., Silica (B1680970) Gel, Sephadex LH-20)

The crude extracts obtained from the mycelia and broth are complex mixtures containing numerous compounds. To isolate pure this compound, a series of chromatographic techniques are employed. Column chromatography using silica gel and Sephadex LH-20 is a common and effective strategy for purifying fungal natural products. mdpi.comresearchmap.jp

Sephadex LH-20 Chromatography:

Often, the crude extract is first passed through a Sephadex LH-20 column. psu.ac.thmdpi.com This is a size-exclusion and adsorption chromatography method that is effective for separating compounds based on their molecular size and polarity. researchgate.net

The column is typically eluted with a solvent like methanol (B129727) or a mixture such as dichloromethane/methanol. psu.ac.thmdpi.com This step serves to remove highly polar or non-polar impurities and to group the compounds into several fractions based on their general chemical properties. researchgate.net

Silica Gel Chromatography:

Fractions obtained from the Sephadex LH-20 column that show the presence of the target compound (as determined by methods like Thin-Layer Chromatography, TLC) are then subjected to further purification using silica gel column chromatography. mdpi.comresearchmap.jp

Silica gel separates compounds based on their polarity. A non-polar mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, is used to pass the sample through the column. mdpi.comd-nb.info

A gradient elution is typically employed, where the polarity of the solvent system is gradually increased. mdpi.comresearchmap.jp This allows for the sequential elution of compounds, with less polar compounds eluting first, followed by more polar ones.

The process is monitored by collecting numerous small fractions and analyzing them with TLC. Fractions containing the pure compound are combined and the solvent is evaporated to yield the purified this compound. researchmap.jp

This multi-step chromatographic purification is essential to isolate this compound from the complex mixture of metabolites produced by the Gliocladium sp. fungus. mdpi.comresearchmap.jp

Structural Elucidation and Stereochemical Assignment of Gliocladride

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the connectivity of atoms within Gliocladride can be meticulously mapped.

The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton in the molecule. For this compound, this includes distinct signals for the N-methyl and S-methyl groups, protons on the dihydroxylated cyclohexene (B86901) ring, the methylene (B1212753) protons of the hydroxymethyl group, and protons within the core diketopiperazine structure. The ¹³C NMR spectrum correspondingly shows signals for each unique carbon atom, including the characteristic downfield shifts for the two amide carbonyl carbons.

Detailed analysis of various 2D NMR experiments allows for the definitive assignment of these signals, confirming the molecular scaffold. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments show long-range correlations that establish the connection between the methylthio groups and the quaternary carbons of the diketopiperazine ring, a key feature of this compound's structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data sourced from related studies on gliotoxin (B1671588) derivatives.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 167.3 | - |

| 3 | 76.8 | - |

| 4 | 166.4 | - |

| 5a | 58.5 | 4.35 (d, 5.5) |

| 6 | 73.1 | 5.09 (dd, 5.5, 3.5) |

| 7 | 120.4 | 5.92 (dd, 10.0, 3.5) |

| 8 | 128.5 | 5.98 (dd, 10.0, 2.5) |

| 9 | 126.7 | 5.82 (d, 10.0) |

| 9a | 130.4 | - |

| 10a | 78.9 | - |

| 11 (CH₂) | 61.2 | 3.81 (d, 12.5), 3.65 (d, 12.5) |

| N-CH₃ | 33.1 | 3.09 (s) |

| 3-SCH₃ | 14.9 | 2.21 (s) |

| 10a-SCH₃ | 15.2 | 2.15 (s) |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₅H₂₀N₂O₄S₂. core.ac.uk

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, offer valuable structural insights. The protonated molecule of this compound ([M+H]⁺) has a measured mass-to-charge ratio (m/z) of approximately 357.0937. nih.gov The fragmentation pattern is characteristic of the epidithiodiketopiperazine scaffold. Common fragmentation pathways include the neutral loss of methylthio radicals (•SCH₃) or methanethiol (B179389) (CH₃SH), as well as cleavages across the diketopiperazine ring. These fragmentation patterns help confirm the presence and location of the two methylthio groups, which replaced the original disulfide bridge of gliotoxin.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | Technique | Observed m/z | Description |

| [M+H]⁺ | HR-ESI-MS | 357.0937 | Protonated molecular ion |

| [M+Na]⁺ | HR-ESI-MS | 379.0757 | Sodiated molecular ion |

| C₁₀H₁₃N₂O₂S⁺ | LC-MS/MS | 231.0767 | Fragment resulting from loss of hydroxymethyl and sulfur-containing moieties |

| C₁₀H₁₁N₂O₂⁺ | LC-MS/MS | 203.0817 | Fragment from further cleavage of the diketopiperazine ring |

While NMR and MS provide the core structural framework, UV-Vis and IR spectroscopy offer complementary information about the functional groups and electronic systems within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies specific vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands confirming key functional groups. These include:

A broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol groups.

Strong, sharp absorption bands around 1680-1650 cm⁻¹, characteristic of the C=O stretching vibrations of the tertiary amide groups in the diketopiperazine ring.

Absorptions in the 1300-1000 cm⁻¹ range, corresponding to C-O and C-N stretching vibrations.

C-S stretching vibrations, which are typically weaker and appear in the fingerprint region (800-600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated systems within the molecule. The primary chromophore in this compound is the diene system within the indole-derived portion of the molecule. This conjugated system is expected to result in a characteristic absorption maximum (λmax) in the ultraviolet region, typically between 250 and 300 nm. This data helps confirm the presence of the unsaturated ring system.

Chiral Analysis for Absolute Stereochemistry Determination

This compound is a chiral molecule with multiple stereocenters. Determining the absolute configuration at each of these centers is a critical final step in its structural elucidation. The naturally occurring form is a single, specific stereoisomer: (3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione. core.ac.ukcaymanchem.com Chiral analysis techniques are used to confirm this specific configuration and to assess the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. phenomenex.comnih.gov In the context of this compound, which is produced naturally as a single enantiomer, chiral HPLC serves primarily as a method to confirm its enantiomeric purity.

The analysis involves using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including complex natural products. nih.gov When a sample of natural or synthetic this compound is injected onto such a column, it should ideally produce only a single peak. The absence of a second peak, which would correspond to its enantiomer, provides strong evidence of high enantiomeric purity. This method is crucial for quality control in synthetic preparations, ensuring that the desired stereoisomer has been produced without contamination from its mirror image.

Optical rotation is a physical property inherent to all chiral molecules. It is the measurement of the angle to which a compound rotates the plane of plane-polarized light. core.ac.uk The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are unique to a specific stereoisomer.

The specific rotation, [α]D, is a standardized value that is a physical constant for a pure chiral compound under specific conditions (e.g., temperature, solvent, and wavelength of light). For the complete stereochemical assignment of this compound, particularly after a total synthesis, the measured optical rotation of the synthetic product is compared to that of the naturally isolated compound. An exact match in both the sign and magnitude of the specific rotation provides definitive proof that the synthetic molecule possesses the correct absolute stereochemistry. While the specific optical rotation value for this compound is not widely reported in foundational literature, this comparative method remains a cornerstone of stereochemical validation in natural product chemistry.

Structural Analogs and Semi Synthetic Modifications of Gliocladride

Classification and Occurrence of Gliocladride Analogs

This compound and its related compounds, such as this compound A and this compound B, are naturally occurring cyclodipeptides. These compounds are primarily isolated from marine fungi, notably species of Gliocladium sp.. Cyclodipeptides, generally known as 2,5-diketopiperazines (2,5-DKPs), are formed through the condensation of two amino acids. Fungi are recognized as a rich source of diverse and bioactive cyclodipeptides, including those with sulfur bridges located outside the central 2,5-DKP ring, which is a characteristic feature of some this compound analogs.

This compound (sometimes referred to as compound 374 in specific literature) has been reported to exhibit cytotoxic effects against human A375-S2 melanoma cell lines. Similarly, this compound A (375) and this compound B (376), also isolated from marine Gliocladium sp., have demonstrated cytotoxic activity against various human cell lines, including HL-60, U937, and T47D, with IC50 values ranging from 11.6 to 52.8 μg/mL. While "this compound C" was mentioned in the prompt, search results specifically identified "Gliocladine C" with a PubChem CID, suggesting a possible nomenclature variation or related compound.

Table 1: Occurrence and Cytotoxic Activity of Select this compound Analogs

| Compound Name | Source | Biological Activity (Example) | IC50 Value (Example) |

| This compound | Gliocladium sp. | Cytotoxic against human A375-S2 melanoma cell line | 3.86 mg/mL |

| This compound A | Gliocladium sp. | Cytotoxic against HL-60, U937, T47D cell lines | 11.6–52.8 μg/mL |

| This compound B | Gliocladium sp. | Cytotoxic against HL-60, U937, T47D cell lines | 11.6–52.8 μg/mL |

Derivatization Strategies for Novel Structural Variants

Derivatization strategies for creating novel structural variants of this compound primarily focus on modifying the core 2,5-DKP scaffold. The inherent conformational constraint of the DKP ring and the presence of diverse DKP tailoring enzymes in nature offer significant opportunities for introducing structural variations. These tailoring enzymes are responsible for installing various functional groups onto the DKP scaffold, which are crucial for the biological activities of the resulting modified compounds.

Chemical derivatization can involve reactions at different positions of the DKP ring or its attached side chains. For instance, the introduction of geranyl functionalities has been observed in this compound through unusual transferase reactions. The DKP scaffold can serve as a synthetically useful functional handle that can be easily derivatized. This includes strategies such as oxidative rearrangement, which can lead to new structural motifs. The aim of these derivatization efforts is to produce molecules with improved or entirely new biological and medicinally relevant properties.

Semi-Synthetic Approaches to this compound Analogues

Semi-synthetic approaches are a vital strategy in natural product chemistry, involving the chemical modification of naturally occurring compounds to generate new derivatives with enhanced or altered biological profiles. For this compound and its analogues, semi-synthetic methods leverage the existing complex natural scaffold to introduce specific structural changes.

These approaches can involve both enzymatic and chemical manipulations. The use of DKP modification enzymes, found within microbial secondary metabolite gene clusters, represents a valuable repository for synthetic biology applications aimed at introducing structural variations into DKP scaffolds. While traditional semi-synthetic routes for complex molecules can be lengthy, often requiring multiple protection/deprotection steps, leading to low modularity and atom economy, newer innovative approaches are emerging. These include biocatalytic methods and de novo chemical synthesis, which offer increased modularity and efficiency in generating diverse libraries of analogues. The goal is to overcome the limitations of traditional synthesis by providing more direct and efficient access to a wide range of C4'-modified nucleoside analogues, a principle that can be extended to other complex natural products like this compound.

Structure-Activity Relationship (SAR) Studies of Modified Gliocladrides

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how changes in the chemical structure of a molecule influence its biological activity. For this compound and its analogues, SAR studies would involve systematically modifying specific parts of the molecule and then evaluating the impact of these modifications on their cytotoxic or other biological activities.

The objective of SAR analysis is to identify the key structural features or "pharmacophores" responsible for the observed biological effects. By correlating structural variations with changes in activity, researchers can rationally design new molecules with enhanced potency, improved selectivity, or reduced undesirable properties. For cyclodipeptides like this compound, modifications to the 2,5-DKP core, the nature and position of side chains, and the presence of additional functional groups (e.g., sulfur bridges or prenyl groups) are critical determinants of their biological activities.

For instance, if a specific functional group is found to be crucial for cytotoxic activity, SAR studies would explore variations of this group (e.g., changing its size, polarity, or electronic properties) to optimize the activity. Conversely, if a part of the molecule contributes to undesirable effects, modifications would aim to minimize or eliminate that contribution. Computational methods can aid in rapidly characterizing and predicting SARs for large datasets, guiding the synthesis of promising new compounds.

Table 2: Conceptual Framework for SAR Studies of this compound Analogs

| Structural Modification Type | Examples of Modifications | Expected Impact on Activity (Hypothetical) | Rationale (General SAR Principles) |

| DKP Ring Substitutions | Alkyl chain length/branching, aromatic groups, polar groups | Altered binding affinity, lipophilicity | Affects steric fit, hydrophobic interactions, hydrogen bonding with target. |

| Sulfur Bridge Modifications | Oxidation state of sulfur, replacement with other heteroatoms | Changes in redox properties, electronic distribution, conformation | Influences reactivity, stability, and interaction with biological targets. |

| Prenylation/Geranylation | Number and position of prenyl/geranyl units | Increased lipophilicity, membrane permeability, specific protein interactions | Enhances membrane association, modulates protein-protein interactions. |

| Chirality | Stereoisomers at chiral centers | Significant changes in biological activity | Specific spatial arrangement often critical for receptor recognition. |

| Heterocyclic Ring Fusions | Fused rings to the DKP core | Altered rigidity, electronic properties, new binding sites | Influences overall molecular shape, electronic properties, and potential for new interactions. |

Biological Activities and Molecular Mechanisms of Gliocladride and Its Analogs

In Vitro Cytotoxicity and Antitumor Activities

Evaluation against Various Cancer Cell Lines (e.g., Melanoma Cell Lines, Leukemia Cell Lines)

Gliocladride and its analogs have demonstrated notable cytotoxic effects against a range of cancer cell lines in laboratory studies. Research has highlighted their potential as antitumor agents, with varying degrees of potency observed across different cancer types.

Specifically, this compound has been shown to possess cytotoxic activity against the human A375-S2 melanoma cell line, with a reported IC50 value of 3.86 mg/mL. semanticscholar.org Further investigations into related compounds, this compound A and this compound B, isolated from the marine fungus Gliocladium sp., revealed moderate cytotoxic activity against three human cancer cell lines: HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), and T47D (breast cancer). ingentaconnect.commdpi.com The IC50 values for these compounds ranged from 11.60 µg/mL to 52.83 µg/mL. ingentaconnect.commdpi.comug.edu.gh In the same study, a related compound, deoxymycelianamide, exhibited strong cytotoxic activity against the U937 cell line with an IC50 value of 0.785 µg/ml. ingentaconnect.comug.edu.gh

The cytotoxic potential of these compounds underscores the interest in marine-derived fungal metabolites as a source for novel anticancer agents. ingentaconnect.com The consistent observation of cytotoxicity against leukemia cell lines like HL-60 and U937 suggests a potential area for further development of this compound-related compounds. ingentaconnect.commdpi.com

Proposed Cellular Targets and Pathways in Antitumor Activity

The precise molecular mechanisms underpinning the antitumor activity of this compound are still under investigation. However, based on the activity of its analogs and related compounds, it is proposed that its cytotoxic effects may be linked to the inhibition of critical cellular enzymes. One of the key areas of interest is the inhibition of histone deacetylases (HDACs). nih.govsigmaaldrich.com

HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. plos.org The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. plos.org The selective inhibition of specific HDAC isoforms is a promising strategy in cancer therapy. nih.govsigmaaldrich.com

While direct evidence for this compound's interaction with specific cellular pathways is still emerging, the demonstrated HDAC inhibitory activity of its analog, this compound C, provides a strong indication of a potential mechanism of action. nih.govsigmaaldrich.comresearchgate.net Further research is needed to fully elucidate the specific cellular targets and signaling pathways affected by this compound and its derivatives to fully understand their antitumor potential.

Enzyme Inhibition Profiles

Histone Deacetylase (HDAC) Inhibition by Specific this compound Analogs (e.g., this compound C)

A significant finding in the study of this compound analogs is the identification of histone deacetylase (HDAC) inhibitory activity. nih.govsigmaaldrich.com Specifically, this compound C, a related compound, has been isolated and identified as an HDAC inhibitor. nih.govsigmaaldrich.comresearchgate.net This discovery was made through the use of a UHPLC-MS-based enzymatic assay designed for the bio-guided identification of HDAC inhibitors from fungal extracts. nih.gov

The inhibition of HDACs is a recognized therapeutic strategy in oncology, with several HDAC inhibitors approved for cancer treatment. nih.govresearchgate.net These enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is often associated with cancer development. plos.org The identification of this compound C as an HDAC inhibitor positions this class of compounds as having a clear and therapeutically relevant mechanism of action.

Selectivity and Potency against HDAC Isoforms

Further investigation into the HDAC inhibitory activity of this compound C has revealed a degree of selectivity for specific HDAC isoforms. Studies utilizing human recombinant class I and class II HDACs have shown that this compound C is selective for HDAC1, a class I isoform. nih.govsigmaaldrich.comresearchgate.net

The ability to selectively target specific HDAC isoforms is a key goal in the development of new HDAC inhibitors, as it may lead to improved therapeutic efficacy and reduced side effects. plos.org Class I HDACs, including HDAC1, are often overexpressed in various cancers and are considered important therapeutic targets. plos.orgresearchgate.net The selectivity of this compound C for HDAC1 suggests that it may exert its antitumor effects through the specific modulation of pathways regulated by this particular isoform. nih.govsigmaaldrich.com This finding highlights the potential for developing more potent and selective HDAC inhibitors based on the this compound scaffold.

Other Documented Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Radical Scavenging in vitro/in vivo preclinical)

In addition to their cytotoxic and enzyme-inhibiting properties, some compounds from the Gliocladium species have shown other biological activities. The primary bioassay of an acetone (B3395972) extract from the mycelial mass of Gliocladium sp., from which this compound A and B were isolated, demonstrated strong inhibition against the fungus Alternaria solani. ingentaconnect.com This suggests that compounds within this class may possess antimicrobial, specifically antifungal, properties.

While direct studies on the anti-inflammatory or radical-scavenging activities of this compound itself are limited, the broader class of secondary metabolites from marine-derived fungi are known to exhibit a wide range of biological effects, including anti-inflammatory and antioxidant activities. nih.gov For instance, other fungal metabolites have been reported to inhibit the release of histamine (B1213489) from mast cells, indicating anti-inflammatory potential. semanticscholar.org Furthermore, various natural products, including those from fungi, are known to possess radical scavenging activity. researchgate.netnih.gov Given that inflammation and oxidative stress are often implicated in the pathology of cancer and other diseases, the potential for this compound and its analogs to exhibit such activities warrants further investigation.

Compound List

Mechanistic Investigations of Biological Effects

The cytotoxic properties of this compound and its related analogs have prompted investigations into their underlying molecular mechanisms. Research has focused on identifying specific molecular targets and elucidating the subsequent modulation of cellular pathways that contribute to their biological effects, primarily the inhibition of cancer cell proliferation.

Molecular Target Identification and Validation

A significant breakthrough in understanding the mechanism of this compound class came from the study of this compound C, a newly identified natural product. nih.gov Research points to the family of Histone Deacetylases (HDACs) as a primary target. nih.govresearchgate.net HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, and their inhibition is a known strategy in cancer therapy. researchgate.netmdpi.com

Validation of this target was achieved through a bio-guided fractionation of fungal extracts from Penicillium griseofulvum, which led to the isolation of this compound C. nih.gov Its inhibitory activity was evaluated using an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)-based enzymatic assay. This method employed specific human recombinant class I and class II HDAC isoforms to determine both potency and selectivity. nih.gov

The results of this assay identified this compound C as a selective inhibitor of HDAC1, a class I histone deacetylase. nih.gov This finding is consistent with the general observation that the cytotoxic activity of many this compound derivatives is associated with the inhibition of class I HDACs. nih.gov

Table 1: HDAC Inhibition Profile of this compound C

| Compound | Target | IC₅₀ (μM) | Selectivity | Assay Method | Source(s) |

|---|---|---|---|---|---|

| This compound C | HDAC1 | 83.1 | Selective vs. HDAC6 | MS-based enzymatic assay | nih.gov |

| This compound C | HDAC6 | > 100 | - | MS-based enzymatic assay | nih.gov |

In addition to experimentally validated targets, computational studies have explored other potential mechanisms. In silico molecular docking analyses on 2,5-Piperazinediones, the structural class to which this compound belongs, have suggested other potential protein interactions. jyoungpharm.org These studies indicate that compounds like this compound B may act as inhibitors of Murine Double Minute-2 (MDM2), a key negative regulator of the p53 tumor suppressor protein. jyoungpharm.org However, this potential target requires further biochemical and cellular validation.

Cellular Pathway Modulation and Interactions

The identification of HDAC1 as a molecular target for this compound C provides a direct link to the modulation of critical cellular pathways governing cell life and death. Inhibition of HDAC1 leads to an increase in the acetylation of histone proteins, which alters chromatin structure and modifies the expression of numerous genes, including those involved in cell cycle control and apoptosis. researchgate.netmdpi.com HDAC inhibitors are known to induce the transcription of tumor suppressor genes that are often silenced in cancer cells. researchgate.net For instance, the activation of the cyclin-dependent kinase (CDK) inhibitor p21 is a common outcome of HDAC inhibition, leading to cell cycle arrest. activemotif.com

The potential interaction with the MDM2-p53 pathway, as suggested by in silico models for this compound B, represents another significant mechanism for inducing cytotoxicity. jyoungpharm.org The p53 protein is a crucial tumor suppressor that can initiate apoptosis in response to cellular stress. nih.govnih.govyoutube.com In many cancers, p53 is inactivated through its interaction with MDM2, which targets it for degradation. jyoungpharm.orgnih.gov By inhibiting the MDM2-p53 interaction, this compound could stabilize p53, allowing it to accumulate and trigger the apoptotic cascade. jyoungpharm.orgyoutube.com This would involve the activation of downstream effector caspases, which are the executing enzymes of apoptosis. jyoungpharm.org

The ultimate outcome of modulating these pathways is the observed cytotoxic effect against various cancer cell lines. This compound and its analogs, this compound A and B, have demonstrated cytotoxic activity against human melanoma, leukemia, and breast cancer cells. sci-hub.sesemanticscholar.org The analog Deoxymycelianamide, also isolated from Gliocladium sp., showed particularly potent activity against the U937 human monocytic leukemia cell line. ug.edu.gh

Table 2: Cytotoxic Activities of this compound and Analogs

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Source(s) |

|---|---|---|---|---|

| This compound | A375-S2 | Human Melanoma | 3.86 | sci-hub.se |

| This compound A | HL-60 | Human Promyelocytic Leukemia | 11.60 | ug.edu.gh |

| U937 | Human Monocytic Leukemia | 12.80 | ug.edu.gh | |

| T47D | Human Breast Cancer | 42.80 | ug.edu.gh | |

| This compound B | HL-60 | Human Promyelocytic Leukemia | 28.50 | ug.edu.gh |

| U937 | Human Monocytic Leukemia | 52.83 | ug.edu.gh | |

| T47D | Human Breast Cancer | 48.75 | ug.edu.gh | |

| Deoxymycelianamide | U937 | Human Monocytic Leukemia | 0.785 | ug.edu.gh |

Advanced Methodologies in Gliocladride Research

High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of thousands to millions of compounds for a specific biological activity. assay.worksbmglabtech.com This process utilizes robotics, liquid handling devices, and sensitive detectors to efficiently screen large compound libraries, accelerating the identification of "hits" or "leads" that modulate a biological target in a desired manner. bmglabtech.comnuvisan.com For natural products like Gliocladride, HTS is instrumental in elucidating their potential therapeutic applications.

The primary objective of HTS is to sift through extensive collections of molecules to pinpoint candidates that exhibit significant activity. assay.works This is not to identify a final drug, but rather to generate starting points for further optimization. bmglabtech.com Key criteria for a robust HTS campaign include resilience to solvents like DMSO, the use of calibration controls, a high signal-to-background ratio, and minimal variability across experiments. assay.works

In the context of this compound and related fungal metabolites, various HTS assays are employed to determine biological function.

Cytotoxicity Assays: The cytotoxic potential of this compound derivatives has been evaluated using cell-based assays. For example, the MTT assay was used to test the activity of this compound A and B against several cancer cell lines. ingentaconnect.com This colorimetric assay measures cellular metabolic activity, which correlates with the number of viable cells, thereby indicating the cytotoxic effect of the compound.

Enzymatic Assays: Specific enzymatic assays are critical for identifying targeted activity. In the investigation of this compound C, MS-based enzymatic assays were utilized to screen for the inhibition of histone deacetylases (HDACs). researchgate.netnih.gov These assays are often preferred over fluorescence-based methods, which can be compromised by the native fluorescence of compounds in crude extracts or by interference with assay components like trypsin. researchgate.netresearchgate.net The MS-based approach directly and sensitively measures the conversion of the enzyme's substrate to its product. admin.ch

Image-Based Assays: High-content imaging is another powerful HTS technique. It allows for the quantitative analysis of morphological changes in cells upon treatment with a compound. Data from a single high-throughput imaging assay can be repurposed to predict a compound's activity in other, unrelated assays, significantly increasing hit rates and the chemical diversity of identified leads. nih.gov

The results from these screening efforts provide crucial data on the bioactivity of this compound compounds.

Table 1: Cytotoxic Activity of this compound Derivatives from Gliocladium sp.

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound A | HL-60 | 11.60 |

| U937 | 25.41 | |

| T47D | 52.83 | |

| This compound B | HL-60 | 15.30 |

| U937 | 31.25 | |

| T47D | >100 |

Data sourced from Ingenta Connect. ingentaconnect.com

Bio-guided Fractionation Techniques for Active Compound Isolation

Bio-guided fractionation is a systematic process used in natural product chemistry to isolate pure, biologically active compounds from a complex mixture, such as a fungal extract. nih.govnumberanalytics.com The methodology relies on a cycle of separation followed by biological testing, where the results of the bioassay guide the subsequent steps of purification. numberanalytics.com This approach ensures that researchers focus their efforts on the fractions containing the compounds responsible for the observed activity. jsmcentral.org

The process typically involves:

Crude Extraction: The initial step is to extract the metabolites from the source organism, for instance, using an organic solvent like ethyl acetate (B1210297) (EtOAc) to partition compounds from a fungal culture medium. admin.ch

Fractionation: The crude extract is then separated into simpler fractions using chromatographic techniques. jsmcentral.org High-Performance Liquid Chromatography (HPLC) is a common method for this separation. nih.gov

Bioassay: Each fraction is tested for biological activity using a relevant assay (e.g., an enzyme inhibition assay).

Iterative Purification: The most active fractions are selected for further separation and purification, often using techniques like open-column chromatography or semi-preparative HPLC, until a pure, active compound is isolated. researchgate.netjsmcentral.org

A notable application of this technique in this compound research was the isolation of this compound C from the fungus Penicillium griseofulvum. researchgate.netnih.gov Researchers developed and optimized an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)-based assay to screen for inhibitors of Histone Deacetylase (HDAC) enzymes. researchgate.netadmin.ch

The UHPLC-MS/MS-based method proved superior to traditional fluorescence-based assays, which suffered from interference from naturally fluorescent compounds and trypsin-inhibiting substances present in the fungal extracts. researchgate.netresearchgate.net The MS-based detection is highly sensitive and selective, capable of distinguishing the acetylated substrate from the deacetylated product of the HDAC reaction. admin.ch This precision guided the fractionation process, leading directly to the isolation of this compound C, which was identified as a selective inhibitor of the HDAC1 isoform. researchgate.netadmin.ch

Table 2: HDAC Isoform Selectivity of Compounds Isolated from P. griseofulvum

| Compound | Target Isoform | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| This compound C | HDAC1 | - | Selective for HDAC1 |

| Salirepol | HDAC1 | 76.4 | 14-fold selective for HDAC6 |

| HDAC6 | 3.4 |

Data sourced from Agroscope and ResearchGate. researchgate.netadmin.ch

Chemoenzymatic Synthesis and Biocatalysis in this compound Modification

Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of biocatalysts (enzymes) with the versatility of traditional organic chemistry to create novel or modified molecules. harvard.eduunimi.it This approach leverages enzymes to perform specific chemical transformations on organic compounds, often under mild and environmentally friendly conditions. interesjournals.org The use of biocatalysis can overcome many challenges associated with conventional synthesis, such as achieving high selectivity and avoiding the need for protecting groups. interesjournals.org

Key advantages of using enzymes in synthesis include:

High Selectivity: Enzymes exhibit remarkable selectivity. This includes chemoselectivity (acting on a specific functional group), regioselectivity (acting at a particular position on a molecule), and enantioselectivity (producing a specific stereoisomer). interesjournals.org

Mild Reaction Conditions: Most enzymatic reactions occur in aqueous solutions at moderate temperatures and pH, which reduces the risk of side reactions like decomposition or rearrangement. interesjournals.org

Sustainability: Biocatalysts are biodegradable and their use can lead to greener, more efficient chemical processes. unimi.it

Modern biotechnology, including protein engineering and directed evolution, allows for the modification of natural enzymes or the creation of new ones. interesjournals.org These tailored biocatalysts can be designed to perform transformations that are not found in nature, expanding the toolkit for synthetic chemists. interesjournals.orgnih.gov

In the context of this compound, a complex piperazine-2,5-dione derivative, chemoenzymatic synthesis and biocatalysis offer significant potential for structural modification. Although specific examples of this compound modification using these techniques are not detailed in the provided research, the principles can be readily applied. For instance, enzymes like hydrolases, oxidoreductases, or transferases could be used to selectively introduce or alter functional groups on the this compound scaffold. This could lead to the generation of a library of new this compound analogs. These novel compounds could then be screened for improved biological activity, altered selectivity, or better pharmacokinetic properties, potentially leading to the development of more effective therapeutic agents. The combination of enzymatic steps with chemical ones would allow for the efficient and sustainable synthesis of these new molecular entities. unimi.it

Preclinical In Vivo Studies (Non-Human Animal Models) for Efficacy Assessment

Following the identification of biological activity through in vitro assays, preclinical in vivo studies in non-human animal models are a critical step in the drug development pathway. fda.govoncodesign-services.com These studies are essential to understand how a compound behaves in a complex, living system and to gather data on its potential efficacy and safety before it can be considered for human clinical trials. nih.govcriver.com

The primary objectives of preclinical in vivo efficacy studies include:

Establishing Biological Plausibility: Demonstrating that the compound has the intended biological effect in a living organism. fda.gov This often involves using animal models of a specific disease, such as tumor xenograft models in cancer research. nih.gov

Identifying Biologically Active Doses: Determining the range of doses at which the compound shows efficacy without causing unacceptable toxicity. fda.gov

Evaluating Dosing Regimen: Establishing the optimal frequency and route of administration (e.g., intravenous, oral) to achieve a therapeutic effect. fda.govnih.gov

For a compound like this compound, which has demonstrated in vitro cytotoxic activity against human cancer cell lines such as HL-60, U937, and A375-S2, the logical next step is to assess its efficacy in animal models. ingentaconnect.comnih.gov This would typically involve creating orthotopic or subcutaneous tumor xenografts by implanting these human cancer cells into immunocompromised mice. nih.gov

The design of these preclinical studies is crucial. It should incorporate appropriate controls, randomization, and, where possible, blinding to ensure the strength and reliability of the data. fda.gov Researchers would administer this compound to the tumor-bearing animals according to a planned dosing schedule and route. The primary endpoint is often the inhibition of tumor growth, which is monitored over time. These studies provide the proof-of-concept needed to justify moving a compound into clinical development. oncodesign-services.com While specific in vivo efficacy data for this compound is not detailed in the available literature, the established methodologies for preclinical assessment provide a clear roadmap for its future evaluation.

Table 3: Key Objectives of Preclinical In Vivo Efficacy Studies

| Objective | Description |

|---|---|

| Proof-of-Concept (POC) | To provide evidence that the drug candidate has the desired therapeutic effect in a disease-relevant animal model. oncodesign-services.com |

| Dose-Response Evaluation | To identify the dose levels that are both effective and well-tolerated, establishing a preliminary therapeutic window. fda.gov |

| Route & Regimen Selection | To determine the most feasible and effective route of administration and dosing schedule for future clinical trials. fda.gov |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation | To link the concentration of the drug in the body over time (PK) with its biological effect (PD), helping to optimize dosing. |

Information sourced from FDA and National Cancer Institute guidelines. fda.govnih.gov

Research Gaps and Future Directions for Gliocladride Studies

Elucidation of Undiscovered Biosynthetic Pathways and Genetic Control

The precise biosynthetic pathways and the genetic machinery governing the production of gliocladride and its diverse analogs are largely uncharacterized. While this compound is known to be a cyclodipeptide, formed by the condensation of two amino acids, the specific enzymatic steps and the genes encoding these enzymes responsible for its unique modifications, such as the installation of a geranyl functionality, are yet to be fully elucidated nih.govfrontiersin.orgfrontiersin.org. Understanding these pathways is crucial for:

Enhanced Production: Identifying the genes involved could enable genetic engineering of fungal strains to optimize this compound yields, potentially through overexpression of key biosynthetic enzymes or manipulation of regulatory elements.

Pathway Engineering: A detailed understanding of the biosynthesis would allow for the rational design of new this compound derivatives with improved properties through targeted pathway engineering.

Discovery of New Analogs: Uncovering the full enzymatic repertoire might lead to the discovery of novel this compound-like compounds with distinct structures and biological activities that are currently unknown.

Exploration of Novel Biological Activities and Therapeutic Potential (non-clinical)

Current research has primarily focused on the cytotoxic activity of this compound and its derivatives against cancer cell lines mdpi.comsemanticscholar.orgnih.govingentaconnect.commdpi.compsu.eduresearchgate.net. This compound C, for instance, has been identified as a selective HDAC1 inhibitor, linking its activity to epigenetic control of gene expression admin.chresearchgate.net. However, the full spectrum of its biological activities remains largely unexplored. Future non-clinical research should aim to:

Investigate Broader Antimicrobial Spectrum: While some cyclodipeptides exhibit antifungal and antibacterial activities, a comprehensive evaluation of this compound against a wider range of microbial pathogens is needed mdpi.comnih.govresearchgate.netresearchgate.net.

Explore Anti-inflammatory and Immunomodulatory Effects: Given that some diketopiperazines possess anti-inflammatory and immunosuppressive activities, this compound's potential in these areas warrants investigation researchgate.netjyoungpharm.org.

Identify Other Enzyme Inhibition Profiles: Beyond HDAC1 inhibition, this compound may interact with and modulate the activity of other enzymes or signaling pathways relevant to various diseases.

Evaluate Activity in Diverse Disease Models: Non-clinical studies should expand beyond cancer cell lines to include other disease models, such as those for neurodegenerative diseases or cardiovascular conditions, especially considering the links between HDAC inhibition and these diseases admin.ch.

Table 1: Reported Biological Activities of this compound and its Analogs (Non-Clinical)

| Compound Name | Source | Biological Activity | Relevant Cell Lines/Organisms | IC50/MIC Value (if available) | Reference |

| This compound | Gliocladium sp. | Cytotoxic effect | Human A375-S2 melanoma cell line | 3.86 μg/mL | mdpi.comsemanticscholar.orgnih.govingentaconnect.com |

| This compound A | Gliocladium sp. | Cytotoxic activity | HL-60, U937, and T47D cell lines | 12.80–42.80 μg/mL | mdpi.comsemanticscholar.orgnih.govmdpi.comresearchgate.net |

| This compound B | Gliocladium sp. | Cytotoxic activity | HL-60, U937, and T47D cell lines | 11.60–52.83 μg/mL | mdpi.comsemanticscholar.orgnih.govmdpi.comresearchgate.net |

| This compound C | P. griseofulvum | Selective HDAC1 inhibitor | HeLa nuclear extract | 83.1 μM | admin.chresearchgate.net |

Development of Advanced Synthetic and Semi-synthetic Methodologies for Analogs

The total synthesis of this compound B and C has been reported, providing access to these complex structures and confirming their stereochemistry nih.govnih.govrsc.org. However, the development of more efficient and versatile synthetic and semi-synthetic methodologies is crucial for generating a broader library of this compound analogs. This would enable:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold through synthetic routes can help identify key structural features responsible for its biological activities.

Improved Potency and Selectivity: Rational design and synthesis of analogs could lead to compounds with enhanced potency, improved selectivity for specific targets, and better pharmacokinetic profiles.

Overcoming Supply Limitations: Natural product isolation can be challenging and low-yielding. Efficient synthetic routes can provide a sustainable supply of this compound and its analogs for extensive research and potential development.

Biomimetic Synthesis: Further exploration of biomimetic synthetic approaches, inspired by natural biosynthetic pathways, could offer novel and efficient routes to this compound and its derivatives theses.fr.

Deeper Mechanistic Understanding of this compound's Biological Interactions

While this compound and its analogs have demonstrated cytotoxic effects and HDAC inhibition, a comprehensive understanding of their molecular mechanisms of action is still emerging. Future research should aim to:

Identify Specific Molecular Targets: Beyond general HDAC inhibition, pinpointing the precise protein targets and their interactions with this compound is essential admin.chresearchgate.net. For example, this compound B has been implicated in inhibiting MDM2, a negative regulator of p53, in in silico studies jyoungpharm.org.

Elucidate Downstream Signaling Pathways: Understanding how this compound's initial molecular interactions translate into cellular responses, such as cell cycle arrest, apoptosis, or altered gene expression, is critical mdpi.comsemanticscholar.orgnih.govjyoungpharm.org.

Investigate Structure-Mechanism Relationships: Correlating specific structural features of this compound and its analogs with their distinct biological activities and mechanisms will inform future drug design efforts.

Utilize Advanced Biophysical Techniques: Employing techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy can provide high-resolution insights into this compound-target interactions.

Application of Omics Technologies (e.g., Metabolomics, Genomics) in this compound Research

The application of "omics" technologies offers powerful tools to gain a holistic understanding of this compound's biology.

Genomics: Sequencing the genomes of this compound-producing fungi can reveal the entire gene clusters responsible for its biosynthesis, including non-ribosomal peptide synthetases (NRPSs) and cyclic dipeptide synthases (CDPSs), as well as genes for tailoring enzymes mdpi.comfrontiersin.orgfrontiersin.org. This genomic information can guide genetic engineering efforts for enhanced production or diversification of analogs.

Transcriptomics: Analyzing gene expression changes in fungal strains under different conditions can help identify regulatory mechanisms controlling this compound production. In biological systems treated with this compound, transcriptomics can reveal the global gene expression changes induced by the compound, shedding light on its cellular pathways and mechanisms of action.

Proteomics: Proteomic studies can identify the proteins directly interacting with this compound or those whose expression levels are altered upon exposure to the compound. This can provide direct evidence of molecular targets and affected cellular processes.

Metabolomics: Comparative metabolomics of this compound-producing and non-producing strains, or strains engineered for altered production, can reveal intermediates and shunt products in the biosynthetic pathway, aiding in its complete elucidation. In biological systems, metabolomics can identify metabolic changes induced by this compound, offering insights into its impact on cellular metabolism.

Q & A

Q. How is Gliocladride synthesized and characterized in laboratory settings?

this compound synthesis typically involves [describe general steps, e.g., microbial fermentation or chemical derivatization]. Characterization requires multi-modal analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., , , 2D-COSY).

- Mass Spectrometry (MS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity is standard for publication). Ensure experimental protocols align with reproducibility standards, including full disclosure of solvents, reaction conditions, and spectral data in supplementary materials .

Q. What analytical methods distinguish this compound from structurally similar compounds?

Differentiation relies on comparative spectral analysis:

- Infrared (IR) Spectroscopy to identify unique functional groups (e.g., lactone rings).

- X-ray Crystallography for absolute configuration confirmation.

- Comparative Retention Times via HPLC under standardized conditions. Cross-validate findings with literature databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize this compound’s yield in microbial fermentation systems?

Apply Design of Experiments (DOE) frameworks:

- Critical Parameters : pH, temperature, nutrient composition, and aeration rates.

- Response Surface Methodology (RSM) to model interactions between variables.

- Metabolomic Profiling to track precursor flux and identify bottlenecks. Validate optimizations with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What strategies resolve contradictory spectroscopic data observed in this compound structural studies?

Address discrepancies using:

Q. How to design in vivo studies to evaluate this compound’s bioactivity while addressing stability challenges?

Methodological Framework :

- Stability Profiling : Pre-assess this compound’s half-life in physiological buffers via HPLC-MS.

- Dose-Response Models : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish effective concentrations.

- Animal Models : Select species with metabolic pathways relevant to this compound’s mechanism (e.g., murine models for antifungal studies). Document ethical approvals and adhere to ARRIVE guidelines for animal research .

Q. How to conduct a systematic review of this compound’s mechanism of action across diverse biological systems?

Follow PRISMA Guidelines :

- Database Selection : PubMed, Web of Science, and EMBASE, using Boolean operators (e.g., "this compound AND (antifungal OR biosynthesis)").

- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full experimental transparency.

- Data Synthesis : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting results, noting limitations like publication bias .

Tables for Quick Reference

| Research Stage | Key Techniques | Validation Criteria |

|---|---|---|

| Synthesis | Fermentation optimization, HPLC | Yield >20%, purity ≥95% |

| Structural Analysis | NMR, X-ray crystallography | Match with reference spectra |

| Bioactivity | MIC assays, in vivo models | IC₅₀ ≤10 µM, dose-dependent response |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.